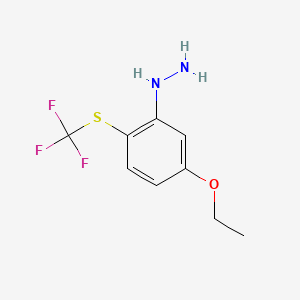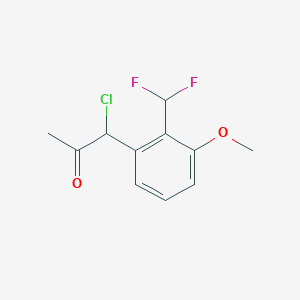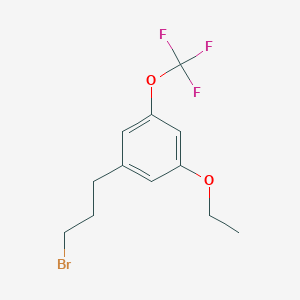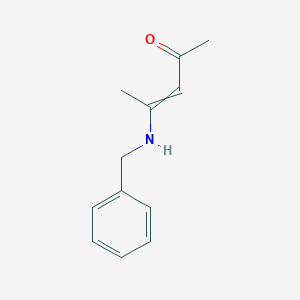
(E)-4-(benzylamino)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylaminopent-3-en-2-one is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a benzylamino group attached to a pent-3-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylaminopent-3-en-2-one can be synthesized through the reaction of acetylacetone with benzylamine. The reaction typically involves the use of nickel diacetate as a catalyst at a temperature of 60°C for approximately 5 minutes . The reaction proceeds without the need for a solvent, making it a relatively straightforward synthesis.
Industrial Production Methods: While specific industrial production methods for 4-Benzylaminopent-3-en-2-one are not extensively documented, the synthesis from acetylacetone and benzylamine can be scaled up for larger production. The use of nickel diacetate as a catalyst and the solvent-free nature of the reaction make it an attractive option for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylaminopent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted benzylamino derivatives.
Scientific Research Applications
4-Benzylaminopent-3-en-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzylaminopent-3-en-2-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparison with Similar Compounds
4-Benzylaminobutan-2-one: Similar structure but with a shorter carbon chain.
4-Benzylaminopent-2-en-2-one: Similar structure but with a different position of the double bond.
4-Benzylaminopent-3-en-3-one: Similar structure but with a different position of the carbonyl group.
Uniqueness: 4-Benzylaminopent-3-en-2-one is unique due to its specific arrangement of the benzylamino group and the double bond in the pent-3-en-2-one backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(benzylamino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEZUXJOCKMERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
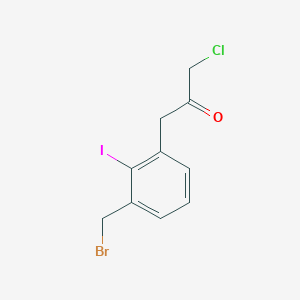
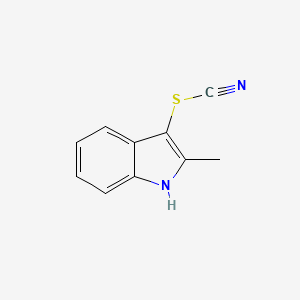
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)


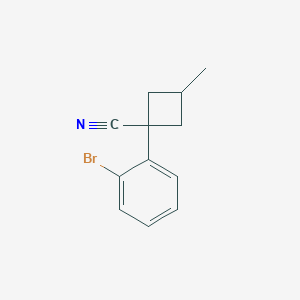

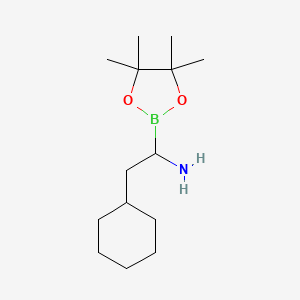
![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)
